Vernakalant hydrochloride is a novel antiarrhythmic agent primarily used for the rapid conversion of recent-onset atrial fibrillation to normal sinus rhythm. This compound, which is a hydrochloride salt of vernakalant, was developed to selectively target atrial tissue, making it distinct from other antiarrhythmic drugs that often affect both atrial and ventricular tissues. Its unique mechanism of action and favorable pharmacokinetic profile have made it a significant focus in cardiovascular pharmacotherapy.
Vernakalant hydrochloride is synthesized through a series of chemical reactions involving readily available raw materials. The synthesis process has been optimized to avoid the use of heavy metals and to facilitate industrial production, which is crucial for its availability as a therapeutic agent.
Vernakalant hydrochloride belongs to the class of antiarrhythmic medications. It is specifically classified as an atrial-selective agent due to its preferential action on the atrial myocardium, distinguishing it from other agents that may affect ventricular function.
The synthesis of vernakalant hydrochloride involves multiple steps that include selective amino protection, nucleophilic addition, nucleophilic substitution, deprotection, cyclization, reduction, and salt formation. The following outlines the key steps in the synthesis process:
The synthetic route ensures chirality at critical centers and employs mild reaction conditions that are conducive to large-scale production. The use of inexpensive reagents enhances the feasibility of this synthesis method for pharmaceutical manufacturing .
Vernakalant hydrochloride has the chemical formula and a molecular mass of approximately 385.93 g/mol (for the hydrochloride salt). Its structure features a cyclohexane ring with multiple functional groups that contribute to its pharmacological activity.
The chemical reactions involved in synthesizing vernakalant hydrochloride include:
The synthesis employs techniques such as chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation.
Vernakalant acts primarily by inhibiting specific potassium currents (IKur and IKr) and sodium channels (Nav1.5) in cardiac tissue. This selective inhibition leads to:
Vernakalant hydrochloride is primarily used in clinical settings for:
Vernakalant hydrochloride (brand name Brinavess®) exerts its antiarrhythmic effects through atrial-selective ion channel modulation, distinguishing it from non-selective class III antiarrhythmics. Its primary molecular targets include:
Table 1: Atrial-Selective Ion Channels Targeted by Vernakalant Hydrochloride
Ion Channel | Primary Subunit | Atrial Selectivity | Functional Consequence of Blockade |
---|---|---|---|
I~Kur~ | Kv1.5 | High (absent in ventricles) | Prolongs atrial ERP; no ventricular effect |
I~K,ACh~ | Kir3.1/3.4 | High (atrial-predominant) | Counteracts AF-induced remodeling |
I~to~ | Kv4.3 | Moderate (higher density in atria) | Suppresses early repolarization phase |
I~Kr~ (hERG) | Kv11.1 | Low (ventricular prominence) | Minimal QT prolongation |
This atrial-selective profile enables vernakalant to suppress re-entrant circuits in AF while minimizing ventricular proarrhythmia risks [3] [5].
Vernakalant demonstrates state-specific sodium channel (Na~v~1.5) inhibition critical to its atrial selectivity:
This dual voltage- and rate-dependence allows vernakalant to preferentially suppress sodium influx in rapidly depolarizing atrial tissue while sparing ventricular conduction [3] [5].
The anti-AF efficacy of vernakalant arises from synergistic multichannel interactions:
Table 2: Synergistic Electrophysiological Effects of Vernakalant’s Multichannel Blockade
Parameter | Effect of Vernakalant | Contribution to AF Termination |
---|---|---|
Atrial ERP | ↑↑↑ (53 ms in dogs) | Prevents wavefront re-entry |
Atrial APD | ↑↑ | Reduces re-entry wavelength |
Post-repolarization refractoriness | ↑↑↑ | Blocks early re-excitation |
Conduction velocity | ↓ (rate-dependent) | Disrupts high-frequency rotors |
dV/dt~max~ | ↓↓ (at rapid rates) | Reduces excitability in fibrillating tissue |
These integrated actions prolong wavelength and terminate re-entry while maintaining atrial contractility [3] [6].
Vernakalant’s atrial selectivity stems from converging structural and electrophysiological factors:
Table 3: Structural and Functional Bases of Vernakalant’s Atrial Selectivity
Determinant | Atrial Characteristic | Ventricular Characteristic | Impact on Vernakalant |
---|---|---|---|
I~Kur~ expression | High (Kv1.5 channels) | Absent | Selective ERP prolongation |
Resting membrane potential | –70 to –80 mV | –80 to –90 mV | Enhanced Na+ block in atria |
I~K,ACh~ density | High (AF-remodeled) | Low | Atrial-specific repolarization control |
T-tubule density | Sparse | Dense | Lower ventricular accumulation |
These mechanisms collectively enable vernakalant to achieve a 10:1 atrial:ventricular ERP prolongation ratio in experimental models, explaining its clinical efficacy in AF conversion with minimal ventricular effects [3] [6].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: